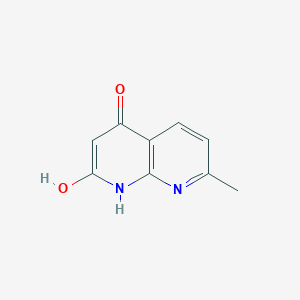

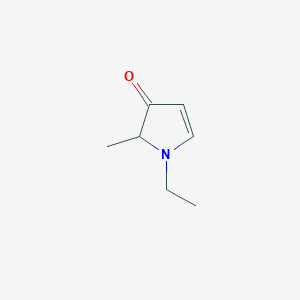

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (HMN) is a naturally occurring compound that is found in various plant species. HMN has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,8-Naphthyridines

The synthesis of 1,8-naphthyridines has been a topic of significant interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Anticancer Activity

1,8-Naphthyridine derivatives have shown promising anticancer activity. For instance, a series of novel 2,7-dimethyl-1,8-naphthyridine derivatives substituted with Mannich bases, N-β-glycosides, Schiff’s bases, pyrazolone, and S-alkylated derivatives have been synthesized and evaluated for their HepG2 cell growth inhibition . Among these, compound 8b showed the highest inhibition activity against HepG2 cell line .

Ligands in Coordination Chemistry

1,8-Naphthyridines can act as ligands in coordination chemistry . They can bind to metal ions to form coordination compounds, which have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .

Components of Light-Emitting Diodes

1,8-Naphthyridines have been used as components of light-emitting diodes . Their unique photochemical properties make them suitable for use in these devices, which have applications in displays, lighting, and optoelectronic devices .

Dye-Sensitized Solar Cells

1,8-Naphthyridines have been used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that converts sunlight into electricity through the use of a dye that absorbs light and generates an electric current .

Molecular Sensors

1,8-Naphthyridines have been used as molecular sensors . They can detect the presence of specific molecules or ions, making them useful in various fields, including environmental monitoring, medical diagnostics, and industrial process control .

Wirkmechanismus

Target of Action

It’s worth noting that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities .

Mode of Action

Certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded dna (ds-dna), changing the dna conformation and inhibiting dna duplication or transcription, leading to the suppression of cancer cell growth .

Biochemical Pathways

The broad spectrum of biological effects exhibited by naphthyridine derivatives, such as anti-inflammatory, antimalarial, antifungal, and antibacterial activities, suggests that multiple biochemical pathways may be involved .

Result of Action

Naphthyridine derivatives have been found to display good hiv-1 integrase inhibitor profiles and cytotoxicity . In vitro evaluation of certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives showed significant anticancer activity against the human breast cancer cell line MCF7 .

Action Environment

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

Eigenschaften

IUPAC Name |

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIYAOXAGCGBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)